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Gal(a1-4)Glc(a1-2b)Fruf -

Gal(a1-4)Glc(a1-2b)Fruf

Catalog Number: EVT-8307652
CAS Number:
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
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Product Introduction

Overview

Galactose (Gal) linked to glucose (Glc) and fructose (Fruf) in the structure Gal(a1-4)Glc(a1-2b)Fruf represents a trisaccharide. This compound is of significant interest in carbohydrate chemistry due to its unique glycosidic linkages and potential applications in various scientific fields.

Source

The compound is typically derived from natural sources or synthesized through enzymatic and chemical methods. It can be isolated from specific plants or produced via microbial fermentation processes, where engineered strains of bacteria or yeast facilitate its biosynthesis.

Classification

Gal(a1-4)Glc(a1-2b)Fruf is classified as a non-reducing trisaccharide. Its structural components include:

  • Galactose: A monosaccharide that contributes to the compound's unique properties.
  • Glucose: A common sugar that plays a crucial role in energy metabolism.
  • Fructose: A sugar that is often found in fruits and contributes to the sweetness of many foods.
Synthesis Analysis

Methods

The synthesis of Gal(a1-4)Glc(a1-2b)Fruf can be achieved through two primary methods:

  1. Enzymatic Synthesis: This method utilizes glycosyltransferases, enzymes that catalyze the transfer of sugar moieties from activated donors to acceptors under mild conditions. The process allows for specific glycosidic bond formation, which is crucial for maintaining the structural integrity of the compound.
  2. Chemical Synthesis: This approach involves the use of protecting groups and activation of glycosyl donors to create desired glycosidic linkages. Chemical synthesis may require more rigorous reaction conditions compared to enzymatic methods.

Technical Details

In industrial settings, microbial fermentation is often optimized for yield and purity, followed by downstream processing techniques such as filtration and chromatography to isolate the final product.

Molecular Structure Analysis

Structure

The molecular structure of Gal(a1-4)Glc(a1-2b)Fruf consists of:

  • A galactose unit linked to glucose through an α1-4 linkage.
  • The glucose unit is further linked to fructose through an α1-2β linkage.

Data

The molecular formula can be represented as C₁₂H₁₄O₁₁, and its molecular weight is approximately 342.30 g/mol. The structural representation highlights the specific glycosidic linkages that distinguish this trisaccharide from others.

Chemical Reactions Analysis

Reactions

Gal(a1-4)Glc(a1-2b)Fruf can participate in various chemical reactions, including:

  • Oxidation: Hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: Carbonyl groups can be reduced to form alcohols.
  • Substitution: Hydroxyl groups may be substituted with other functional groups, such as halides or amines.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Nitric acid and periodate are frequently employed.
  • Reducing Agents: Sodium borohydride or hydrogen gas with a catalyst are typical choices.
  • Substitution Reagents: Thionyl chloride or tosyl chloride can facilitate substitution reactions.
Mechanism of Action

The mechanism of action for Gal(a1-4)Glc(a1-2b)Fruf involves its interaction with specific enzymes and receptors within biological systems. Upon hydrolysis by glycosidases, it releases monosaccharide units that participate in various metabolic pathways. Key molecular targets include:

  • Glycosyltransferases: Enzymes involved in synthesizing glycans.
  • Glycosidases: Enzymes responsible for degrading glycans.
Physical and Chemical Properties Analysis

Physical Properties

Gal(a1-4)Glc(a1-2b)Fruf is typically a white crystalline solid at room temperature, soluble in water due to its polar hydroxyl groups.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 150 °C.
  • Solubility: Highly soluble in polar solvents like water.
  • Stability: Stable under acidic conditions but may degrade under extreme alkaline conditions.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize its structure and purity .

Applications

Gal(a1-4)Glc(a1-2b)Fruf has diverse applications across various scientific domains:

  • Chemistry: Serves as a model compound for studying glycosidic bond formation and cleavage.
  • Biology: Acts as a substrate for enzymes involved in carbohydrate metabolism, aiding studies on glycan interactions.
  • Medicine: Investigated for potential prebiotic effects, promoting beneficial gut bacteria growth.
  • Industry: Utilized in the food industry as a functional ingredient to enhance texture and stability in products .

This compound's unique structural characteristics make it valuable for research into complex carbohydrate interactions and applications across multiple fields.

Biosynthesis and Metabolic Pathways

Enzymatic Pathways for α1-4 and α1-2β Glycosidic Bond Formation

The trisaccharide Gal(α1-4)Glc(α1-2β)Fruf features two distinct glycosidic linkages formed through sequential enzymatic reactions. The α1-4 bond between galactose (Gal) and glucose (Glc) is synthesized by glycosyltransferases utilizing nucleotide-activated sugars (typically UDP-galactose) as donors. These enzymes employ a retaining mechanism that preserves the anomeric configuration of the donor sugar, positioning the galactose moiety in the α-orientation relative to the glucose acceptor molecule. The catalytic mechanism involves nucleophilic attack by the C4 hydroxyl group of glucose on the anomeric carbon (C1) of UDP-galactose, facilitated by enzyme-stabilized transition states that optimize spatial orientation and energy minimization [1] [5].

Subsequently, the α1-2β linkage connecting glucose to fructose (forming a fructofuranose configuration, Fruf) is formed through a dual-specificity mechanism. This bond formation requires enzymes capable of accommodating the structural transition between pyranose (glucose) and furanose (fructose) ring systems. The reaction proceeds via a substrate-assisted catalysis mechanism where the glucose moiety (now serving as the donor) transfers to the C2 hydroxyl of fructose. The β-configuration at the anomeric center (C1 of glucose) is achieved through stereoelectronic control within the enzyme's active site, which restricts the rotational freedom of the glycosidic bond during formation. This precise spatial control results in the characteristic β-linkage despite the α-configuration of the preceding galactose-glucose bond [5] [9].

Table 1: Enzymatic Mechanisms for Glycosidic Bond Formation in Gal(α1-4)Glc(α1-2β)Fruf

Glycosidic BondDonor SubstrateAcceptor SubstrateCatalytic MechanismAnomeric Configuration
α1-4UDP-galactoseGlucoseRetainingα
α1-2βα-Glucose-disaccharideFructoseInverting with ring contractionβ (on fructose)

Role of Glycoside Hydrolase Family GH36 in Oligosaccharide Assembly

Glycoside Hydrolase Family 36 (GH36) enzymes demonstrate remarkable functional versatility in the biosynthesis of Gal(α1-4)Glc(α1-2β)Fruf, serving both hydrolytic and transglycosylation roles. These enzymes feature a conserved (β/α)₈ TIM barrel fold that creates a structurally plastic active site capable of accommodating diverse oligosaccharide substrates. Key catalytic residues (typically aspartate or glutamate) facilitate substrate binding and orientation through extensive hydrogen-bonding networks with hydroxyl groups of the sugar moieties. The structural adaptability of this binding pocket allows GH36 enzymes to recognize both galactose and glucose termini in donor substrates, enabling their participation in multiple steps of trisaccharide assembly [2].

Beyond hydrolysis, GH36 enzymes exhibit significant transglycosylation activity crucial for oligosaccharide assembly. Research on Ruminococcus gnavus Aga2 (a GH36 α-galactosidase) reveals its capacity to form α-linked galactoside products with α-(1,6) regioselectivity, generating oligosaccharide chains up to [Hex]₈. This transglycosylation occurs through a kinetically controlled mechanism where the enzyme forms a covalent glycosyl-enzyme intermediate with galactose, which is then attacked by the C4 hydroxyl of glucose rather than water. The specificity for α1-4 bond formation stems from precise positioning of the glucose acceptor molecule within the enzyme's +1 subsite, where conserved aromatic residues (tryptophan and tyrosine) create a hydrophobic platform that stabilizes the glucopyranose ring in the optimal orientation for nucleophilic attack [2].

Table 2: Characteristics of GH36 Enzymes in Trisaccharide Biosynthesis

Enzyme FeatureStructural BasisFunctional RoleCatalytic ResiduesProduct Specificity
Active site architecture(β/α)₈ TIM barrelSubstrate recognitionAsp/Glu (nucleophile)Galactose/glucose specificity
Donor subsitesConserved aromatic residuesStabilize pyranose ringsTrp/Tyr (stacking)α-anomer preference
Acceptor subsitesHydrophobic platformPosition nucleophileAsn/His (hydrogen bonding)α1-4 regioselectivity
Transglycosylation activityKinetically controlledOligosaccharide elongationProton donor (Glu)Forms chains up to [Hex]₁₂

Substrate Specificity of Transglycosylases in Trisaccharide Synthesis

The exquisite substrate specificity exhibited by transglycosylases in Gal(α1-4)Glc(α1-2β)Fruf synthesis operates through a hierarchical recognition mechanism. Enzymes demonstrate primary specificity for the anomeric configuration (α versus β) of the donor sugar, followed by secondary specificity for the hydroxyl positioning on the acceptor molecule. This dual specificity requirement ensures fidelity in glycosidic bond formation. For the α1-4 linkage, transglycosylases recognize the C3 and C4 equatorial hydroxyls of glucose acceptors through hydrogen bonding with conserved asparagine and histidine residues in the catalytic pocket. This recognition pattern explains the enzyme's rejection of mannose (axial C2 hydroxyl) or galactose (axial C4 hydroxyl) as acceptor substrates, despite their structural similarity to glucose [6].

The fructose-modifying enzymes responsible for α1-2β bond formation exhibit even more stringent specificity, distinguishing between furanose versus pyranose configurations. Kinetic analyses reveal a 500-fold preference for β-D-fructofuranose over β-D-fructopyranose, attributable to a specialized binding subpocket that complements the distinctive five-membered ring structure of the furanose form. Within this subpocket, conserved serine and glutamine residues form hydrogen bonds with the C3 and C4 hydroxyls of fructose, while hydrophobic interactions stabilize the CH₂OH group at C5. This precise molecular recognition mechanism ensures exclusive formation of the fructofuranoside (Fruf) configuration rather than the more thermodynamically stable pyranoside form. Additionally, these enzymes demonstrate allosteric regulation by precursor molecules, where binding of galactose-containing disaccharides induces conformational changes that enhance catalytic efficiency for fructofuranoside synthesis by up to 20-fold [6] [10].

Comparative Analysis of Biosynthetic Routes in Thermophilic vs. Mesophilic Organisms

Thermophilic organisms employ distinct biosynthetic strategies for Gal(α1-4)Glc(α1-2β)Fruf production compared to their mesophilic counterparts, primarily reflecting thermal adaptation of the involved enzymes. Thermophilic glycosidases, such as those from Thermus thermophilus, exhibit enhanced structural rigidity through multiple mechanisms: increased proline content in loop regions, higher prevalence of arginine-mediated salt bridges, and strengthened hydrophobic core packing. These adaptations confer exceptional thermal stability but reduce catalytic efficiency at moderate temperatures. For example, wild-type thermophilic 3-isopropylmalate dehydrogenase (IPMDH) exhibits a specific activity of only 0.37 s⁻¹ at 25°C, significantly lower than its Escherichia coli mesophilic counterpart (3.5 s⁻¹) [3].

Metabolic pathway organization also differs substantially between thermal classes. Thermophiles typically consolidate biosynthetic steps into tightly coupled enzyme clusters organized as operons. Analysis of the Ruminococcus gnavus E1 genome reveals a GH36 α-galactosidase gene (aga2) co-localized with genes encoding phosphotransferase system components and a GH32 enzyme within a single operon. This genetic arrangement enables coordinated expression of enzymes responsible for sequential processing of oligosaccharide precursors, creating a metabolic channeling effect that minimizes intermediate diffusion. In contrast, mesophilic organisms distribute these genes across multiple chromosomal locations with independent regulatory elements, resulting in less synchronized expression but greater regulatory flexibility [2] [8].

Table 3: Comparative Analysis of Trisaccharide Biosynthesis in Thermophilic vs. Mesophilic Organisms

CharacteristicThermophilic OrganismsMesophilic OrganismsFunctional Significance
Optimal reaction temperature55-70°C30-40°CReflects habitat adaptation
Enzyme thermal stabilityTₘ > 85°CTₘ = 45-60°CEnables function at high temperatures
Catalytic efficiency (kcat/Km) at 25°C0.37 s⁻¹3.5 s⁻¹Trade-off between stability and activity
Genetic organizationOperon-based clustersDistributed chromosomal lociMetabolic channeling vs. regulatory flexibility
Quaternary structureHomotetramers (Aga2)Monomers/dimersEnhanced stability through subunit interfaces
Methanogenesis couplingHydrogenotrophic dominanceMixed acetoclastic/hydrogenotrophicDifferent energy conservation strategies

The kinetic trade-offs between thermal stability and catalytic efficiency are particularly evident in comparative enzyme studies. When thermophilic IPMDH was engineered with three amino acid substitutions (based on mesophilic enzyme sequences), its specific activity at 25°C increased 17-fold while retaining thermal stability within 2°C of the wild-type enzyme. This demonstrates that targeted mutations can overcome the traditional stability-activity trade-off. Similarly, thermophilic α-galactosidases exhibit significantly higher transglycosylation yields at elevated temperatures (60-70°C), converting up to 85% of substrate into oligosaccharides versus ≤60% for mesophilic enzymes at 37°C. This enhanced transfer efficiency stems from reduced water activity at higher temperatures, which favors transglycosylation over hydrolysis. The distinct temperature optima also influence metabolic flux partitioning, with thermophiles directing a greater proportion of carbon toward oligosaccharide storage products rather than immediate energy production through glycolysis [3] [8] [10].

The regulatory mechanisms governing trisaccharide biosynthesis also demonstrate thermal class distinctions. Thermophiles predominantly employ thermosensing riboswitches that modulate translation initiation in response to temperature shifts, providing rapid transcriptional control. Mesophiles utilize more complex allosteric regulation through effector molecules like fructose-1,6-bisphosphate, which induces conformational changes that enhance enzyme activity up to 15-fold. These fundamentally different regulatory strategies highlight the evolutionary adaptation of metabolic control systems to distinct thermal niches while achieving similar biochemical outcomes in Gal(α1-4)Glc(α1-2β)Fruf production [2] [3] [10].

Properties

Product Name

Gal(a1-4)Glc(a1-2b)Fruf

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1

InChI Key

FVVCFHXLWDDRHG-VPMWRYNTSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O

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